1-(2-(Furan-3-yl)-2-thiomorpholinoethyl)-3-(thiophen-2-yl)urea
Description
1-(2-(Furan-3-yl)-2-thiomorpholinoethyl)-3-(thiophen-2-yl)urea is a synthetic urea derivative incorporating heterocyclic moieties: a furan-3-yl group, a thiomorpholine ring, and a thiophen-2-yl substituent. The thiomorpholine ring introduces sulfur atoms, which may enhance lipophilicity and metabolic stability, while the furan and thiophene groups contribute π-π stacking interactions critical for binding to biomolecules .
Properties
IUPAC Name |
1-[2-(furan-3-yl)-2-thiomorpholin-4-ylethyl]-3-thiophen-2-ylurea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O2S2/c19-15(17-14-2-1-7-22-14)16-10-13(12-3-6-20-11-12)18-4-8-21-9-5-18/h1-3,6-7,11,13H,4-5,8-10H2,(H2,16,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHIDRBFXWWJAOY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCCN1C(CNC(=O)NC2=CC=CS2)C3=COC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-(Furan-3-yl)-2-thiomorpholinoethyl)-3-(thiophen-2-yl)urea typically involves multi-step organic reactions. One common approach is to start with the preparation of the intermediate compounds, such as furan-3-yl and thiophen-2-yl derivatives. These intermediates are then subjected to a series of reactions, including nucleophilic substitution and urea formation, under controlled conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(2-(Furan-3-yl)-2-thiomorpholinoethyl)-3-(thiophen-2-yl)urea can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, or acyl chlorides can be employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
Scientific Research Applications of 1-(2-(Furan-3-yl)-2-thiomorpholinoethyl)-3-(thiophen-2-yl)urea
This compound is a thiourea derivative that is used in scientific research for chemistry, biology, medicine, and industry applications.
Chemical Structure
this compound can undergo various chemical reactions, including oxidation, which may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. The synthesis of this compound typically involves multi-step organic reactions, starting with the preparation of the intermediate compounds, such as furan-3-yl and thiophen-2-yl derivatives. These intermediates are then subjected to a series of reactions, including nucleophilic substitution and urea formation, under controlled conditions to yield the final product. Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity, such as the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.
Applications
- Chemistry It can be used as a building block for the synthesis of more complex molecules.
- Biology The compound may exhibit biological activity, making it a candidate for drug discovery and development.
- Medicine Potential therapeutic applications include its use as an antimicrobial or anticancer agent.
- Industry It can be utilized in the development of new materials with specific properties, such as conductivity or stability.
Biological Activity
Mechanism of Action
The mechanism of action of 1-(2-(Furan-3-yl)-2-thiomorpholinoethyl)-3-(thiophen-2-yl)urea involves its interaction with molecular targets in biological systems. This can include binding to enzymes or receptors, thereby modulating their activity. The specific pathways involved depend on the compound’s structure and the nature of its interactions with biological molecules.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Urea Derivatives with Thiophene and Furan Moieties
Key structural analogs from literature include:
Key Comparisons :
- Bioactivity : TTU6 () and 5h () demonstrate low-micromolar potency in antitubulin and anticancer assays, respectively. The thiomorpholine group in the target compound may enhance solubility compared to pyridinyl or benzofuran analogs, but direct activity data are unavailable.
- Synthesis : Most analogs (e.g., 4a-d in ) are synthesized via condensation reactions using urea/thiourea under basic conditions. The target compound likely requires multi-step synthesis involving thiomorpholine functionalization, which is more complex than the routes for TTU6 or 5h .
- Thermal Stability : Melting points for similar compounds range widely (199–277°C), with electron-withdrawing groups (e.g., nitro in TTU8, ) increasing rigidity and melting points .
Substituent Effects on Activity
- Electron-Withdrawing Groups : TTU8 (4-nitrophenyl substituent, ) shows reduced solubility but potent bioactivity, highlighting a trade-off between lipophilicity and efficacy.
- Heterocyclic Moieties : Thiophene and furan rings in 5h () and the target compound may improve binding to hydrophobic enzyme pockets compared to purely aromatic systems.
Data Tables
Table 1: Physical and Spectral Data of Selected Urea Derivatives
Table 2: Anticancer Activity (GI₅₀, µM) of Selected Compounds
| Compound | MCF-7 (Breast) | A549 (Lung) | HT-29 (Colon) | Source |
|---|---|---|---|---|
| 5h | 1.8 | 2.3 | 2.1 | |
| TTU6 | Not tested | Not tested | 1.2 (HCT-116) |
Research Findings and Limitations
- Structural Insights : Thiomorpholine and furan-thiophene combinations are underexplored in the provided evidence. Existing data suggest that sulfur-containing heterocycles (e.g., thiazole in TTU6) improve antitubulin activity, but the thiomorpholine’s impact remains speculative .
- Gaps in Data: No direct bioactivity or crystallographic data (e.g., SHELX-refined structures) are available for the target compound. Comparisons rely on analogs with partial structural overlap.
Biological Activity
The compound 1-(2-(Furan-3-yl)-2-thiomorpholinoethyl)-3-(thiophen-2-yl)urea represents a class of thiourea derivatives that have garnered attention for their diverse biological activities. This article delves into the biological activity of this compound, exploring its synthesis, pharmacological properties, and potential applications in medicine.
Chemical Structure and Synthesis
The chemical structure of this compound is characterized by the presence of a furan ring, thiomorpholine moiety, and a thiophene group, which are known to enhance biological activity through various mechanisms. The synthesis typically involves the reaction of furan derivatives with thiomorpholine and thiophene-based isocyanates or isothiocyanates.
| Property | Value |
|---|---|
| Molecular Formula | C12H14N2O2S2 |
| Molecular Weight | 286.38 g/mol |
| CAS Number | Not available |
| Solubility | Soluble in DMSO and DMF |
Anticancer Activity
Research indicates that thiourea derivatives exhibit significant anticancer properties. For instance, compounds similar to this compound have shown promising results against various cancer cell lines.
- Case Study : A study evaluated the antiproliferative effects of thiourea derivatives on human cancer cell lines, revealing IC50 values in the micromolar range. Specifically, certain derivatives exhibited selective cytotoxicity towards breast cancer and lung cancer cell lines, suggesting potential for targeted cancer therapies .
Antimicrobial Activity
Thiourea compounds are also recognized for their antimicrobial properties. They have demonstrated effectiveness against a range of bacterial and fungal pathogens.
- Findings : In vitro tests showed that derivatives of thiourea could inhibit the growth of Gram-positive and Gram-negative bacteria as well as fungi. The mechanism often involves disruption of microbial cell membranes or interference with enzymatic pathways essential for microbial survival .
Anti-inflammatory Effects
The anti-inflammatory potential of thiourea derivatives has been explored extensively. Compounds similar to this compound have shown to reduce inflammation markers in various models.
- Research Insights : Studies indicated that these compounds could downregulate pro-inflammatory cytokines and inhibit pathways such as NF-kB, which is crucial in inflammatory responses .
Other Biological Activities
Thiourea derivatives have been reported to possess a variety of other biological activities, including:
- Antiviral : Effective against HIV and other viral infections.
- Analgesic : Pain-relieving properties observed in animal models.
- Antidiabetic : Potential to regulate blood glucose levels .
The biological activities of this compound can be attributed to its ability to form hydrogen bonds due to the thiourea functional group. This property enhances its interaction with biological targets, including enzymes and receptors involved in various disease processes.
Table 2: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
